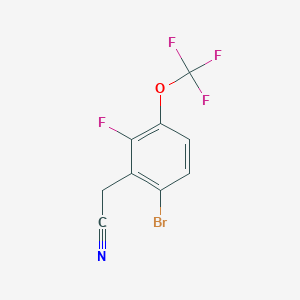
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile is an organic compound that features a complex aromatic structure with multiple halogen substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethoxylation: Introduction of a trifluoromethoxy group.
Acetonitrile Introduction: Addition of an acetonitrile group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with Pd/C can produce amines.
Applications De Recherche Scientifique
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s halogenated aromatic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile is unique due to its specific combination of halogen substitutions and the presence of an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C9H4BrF4NO |
|---|---|
Poids moléculaire |
298.03 g/mol |
Nom IUPAC |
2-[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrF4NO/c10-6-1-2-7(16-9(12,13)14)8(11)5(6)3-4-15/h1-2H,3H2 |
Clé InChI |
XAYXQEXLGDVSHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)(F)F)F)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


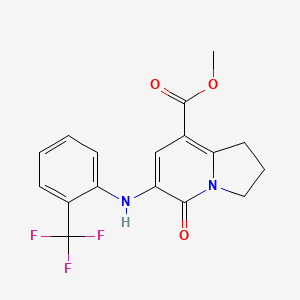

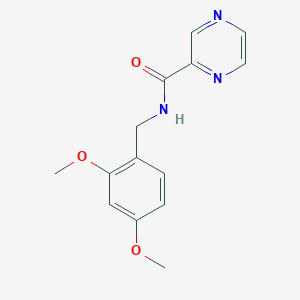
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
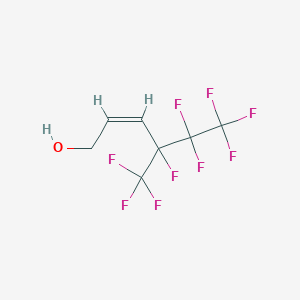

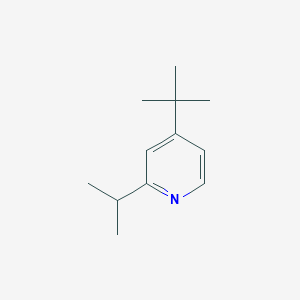
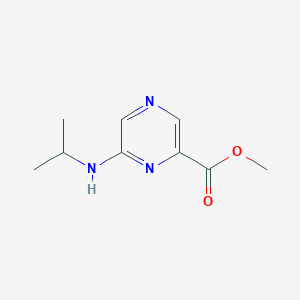
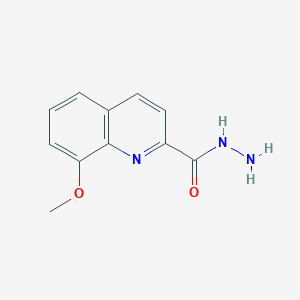
![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)

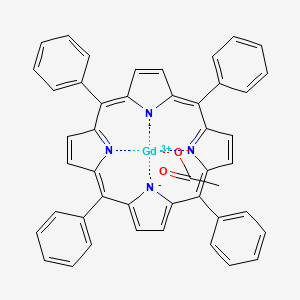
![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
